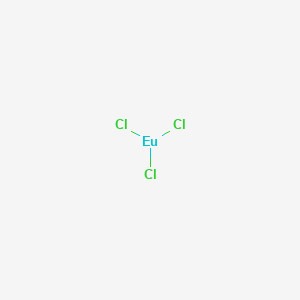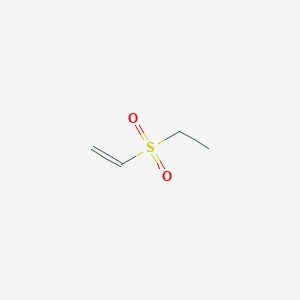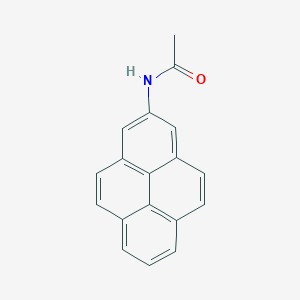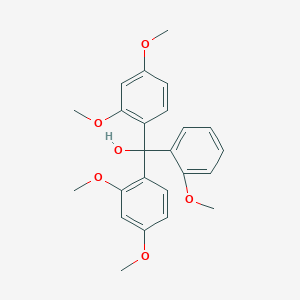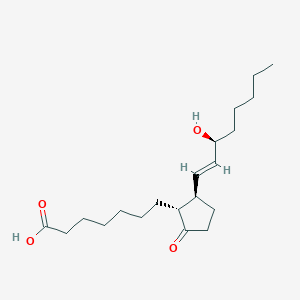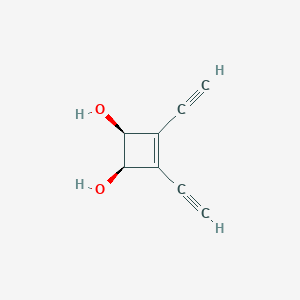![molecular formula C7H7NO2 B157719 4-Methyl-[1,3]dioxolo[4,5-c]pyridine CAS No. 139645-21-9](/img/structure/B157719.png)
4-Methyl-[1,3]dioxolo[4,5-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-[1,3]dioxolo[4,5-c]pyridine (MDP) is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. MDP is a bicyclic compound that contains a pyridine ring fused with a dioxolane ring, and a methyl substituent at position 4 of the pyridine ring. This compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 4-Methyl-[1,3]dioxolo[4,5-c]pyridine is not fully understood, but it is believed to act on the GABAergic system by enhancing GABAergic neurotransmission. 4-Methyl-[1,3]dioxolo[4,5-c]pyridine has been shown to increase the binding of GABA to GABA-A receptors, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and a reduction in seizures.
Biochemische Und Physiologische Effekte
4-Methyl-[1,3]dioxolo[4,5-c]pyridine has been shown to exhibit a range of biochemical and physiological effects, including anticonvulsant, anxiolytic, and antidepressant-like effects. 4-Methyl-[1,3]dioxolo[4,5-c]pyridine has also been shown to have a low toxicity profile and does not exhibit significant adverse effects at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methyl-[1,3]dioxolo[4,5-c]pyridine has several advantages for use in lab experiments, including its high potency and selectivity for GABA-A receptors. This makes it a useful tool for studying the GABAergic system and its potential therapeutic applications. However, 4-Methyl-[1,3]dioxolo[4,5-c]pyridine has some limitations, including its relatively short half-life and the need for specialized equipment for radioligand imaging studies.
Zukünftige Richtungen
There are several future directions for research on 4-Methyl-[1,3]dioxolo[4,5-c]pyridine, including further studies on its mechanism of action and its potential therapeutic applications in epilepsy, anxiety, and depression. Additionally, 4-Methyl-[1,3]dioxolo[4,5-c]pyridine could be further optimized for use as a radioligand for imaging studies in neuroscience. Further studies could also investigate the potential of 4-Methyl-[1,3]dioxolo[4,5-c]pyridine as a lead compound for the development of new anticonvulsant and anxiolytic drugs.
Wissenschaftliche Forschungsanwendungen
4-Methyl-[1,3]dioxolo[4,5-c]pyridine has been used in various scientific research applications, including drug discovery, medicinal chemistry, and neuroscience. 4-Methyl-[1,3]dioxolo[4,5-c]pyridine has been shown to exhibit potent anticonvulsant activity and has been studied for its potential as a treatment for epilepsy. 4-Methyl-[1,3]dioxolo[4,5-c]pyridine has also been shown to exhibit anxiolytic and antidepressant-like effects, making it a potential therapeutic agent for the treatment of anxiety and depression. Additionally, 4-Methyl-[1,3]dioxolo[4,5-c]pyridine has been studied for its potential as a radioligand for imaging studies in neuroscience.
Eigenschaften
CAS-Nummer |
139645-21-9 |
|---|---|
Produktname |
4-Methyl-[1,3]dioxolo[4,5-c]pyridine |
Molekularformel |
C7H7NO2 |
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
4-methyl-[1,3]dioxolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H7NO2/c1-5-7-6(2-3-8-5)9-4-10-7/h2-3H,4H2,1H3 |
InChI-Schlüssel |
BNBXKLJQVVVSMV-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC2=C1OCO2 |
Kanonische SMILES |
CC1=NC=CC2=C1OCO2 |
Synonyme |
1,3-Dioxolo[4,5-c]pyridine,4-methyl-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

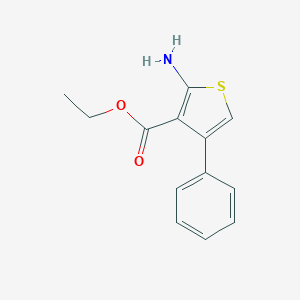
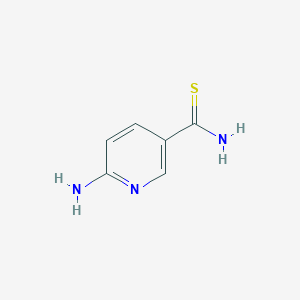
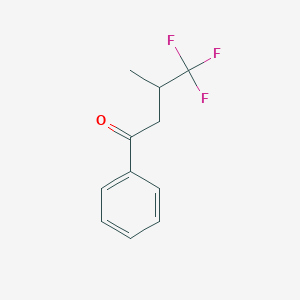
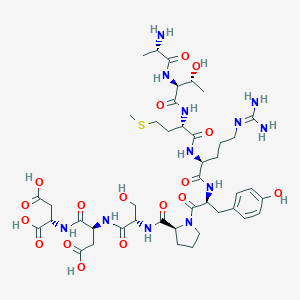
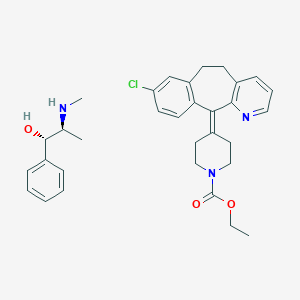
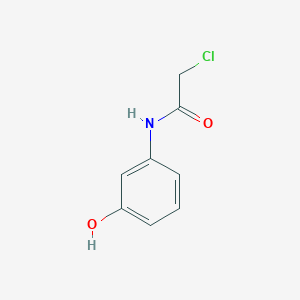
![5-[(4-ethoxyphenyl)methyl]-2H-tetrazole](/img/structure/B157650.png)
